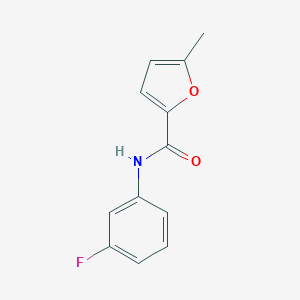
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the scientific research community due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana. In recent years, AB-FUBINACA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mecanismo De Acción
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide exerts its effects by binding to the CB1 receptor, which is located in the brain and nervous system. This binding results in the activation of the receptor, leading to a cascade of biochemical events that ultimately produce the compound's effects. N-(3-fluorophenyl)-5-methylfuran-2-carboxamide has been shown to have a high affinity for the CB1 receptor, making it a potent agonist of this receptor.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide has been shown to produce a variety of biochemical and physiological effects, including analgesia, sedation, and euphoria. Studies have also shown that this compound has anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of N-(3-fluorophenyl)-5-methylfuran-2-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-fluorophenyl)-5-methylfuran-2-carboxamide for lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of N-(3-fluorophenyl)-5-methylfuran-2-carboxamide is its potential for abuse and dependence, which may limit its use in certain research areas.
Direcciones Futuras
There are many potential future directions for research on N-(3-fluorophenyl)-5-methylfuran-2-carboxamide. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of neurological disorders such as Alzheimer's and Parkinson's. Another area of interest is the study of the long-term effects of N-(3-fluorophenyl)-5-methylfuran-2-carboxamide on the brain and nervous system, including its potential for abuse and dependence. Further research is also needed to fully understand the biochemical and physiological effects of this compound, as well as its potential interactions with other drugs and medications.
Métodos De Síntesis
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most common methods involves the reaction of 5-methylfuran-2-carboxylic acid with 3-fluorophenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of the intermediate compound, which is then converted to N-(3-fluorophenyl)-5-methylfuran-2-carboxamide through a series of chemical reactions.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain, anxiety, and neurological disorders. Studies have shown that this compound has a high affinity for the CB1 receptor, which is involved in the regulation of pain, mood, and cognition. N-(3-fluorophenyl)-5-methylfuran-2-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide |
|---|---|
Fórmula molecular |
C12H10FNO2 |
Peso molecular |
219.21 g/mol |
Nombre IUPAC |
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C12H10FNO2/c1-8-5-6-11(16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15) |
Clave InChI |
BYNGHQSUAAVZAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)F |
SMILES canónico |
CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258664.png)



![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)
![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B258673.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)


![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)

![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)
